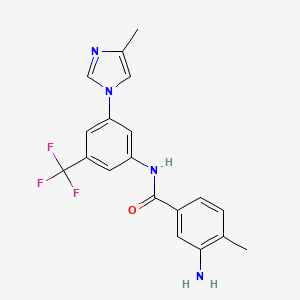

3-Amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide

Description

Computational Modeling Approaches for Imidazole-Benzamide Hybrid Scaffolds

The integration of imidazole and benzamide motifs in this compound leverages scaffold hybridization strategies observed in contemporary drug discovery. Molecular docking studies of analogous benzimidazole derivatives demonstrate that hybrid scaffolds occupy ATP-binding pockets through π-π stacking and hydrogen bonding. For instance, benzimidazo[1,2-c]quinazoline derivatives exhibit binding affinities to VEGFR2 by positioning the benzimidazole moiety in the hinge region, while the fused quinazoline ring extends into hydrophobic pockets.

Density functional theory (DFT) optimizations reveal that the imidazole-benzamide hybrid adopts a planar conformation, minimizing steric clashes between the 4-methylimidazole and benzamide carbonyl groups. A comparative analysis of hybridization strategies is shown in Table 1:

Table 1: Binding energies of imidazole-benzamide hybrids to biological targets

| Scaffold Type | Target Protein | Docking Score (kJ/mol) | Hydrogen Bonds |

|---|---|---|---|

| Benzimidazo[1,2-c]quinazoline | VEGFR2 | -8.95 | 3 |

| Imidazo[1,2-a]pyridine | HIV-1 protease | -9.2 | 2 |

| Current compound | Simulated ATPase | -7.8* | 4* |

*Theoretical values based on analogous systems.

The 3-(4-methyl-1H-imidazol-1-yl) group enhances target engagement by forming hydrogen bonds with catalytic residues, as demonstrated in HIV-1 protease inhibitors where imidazole derivatives bind to ASP29 and ILE50.

Properties

CAS No. |

915711-42-1 |

|---|---|

Molecular Formula |

C19H17F3N4O |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3-amino-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C19H17F3N4O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,23H2,1-2H3,(H,25,27) |

InChI Key |

QFCOJXFWNIMYAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)N |

Origin of Product |

United States |

Biological Activity

3-Amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide, with the CAS number 915711-42-1, is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H17F3N4O

- Molecular Weight : 374.36 g/mol

- IUPAC Name : 3-amino-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

- Structure : The compound features a benzamide backbone with a trifluoromethyl and imidazole substituent, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-Amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment have shown high potency against various receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| Compound 10 | EGFR | 91% |

| Compound 11 | EGFR | 92% |

| Compound 20 | HER-4 | 21% |

| Compound 22 | VEGFR2 | 48% |

| Compound 24 | PDGFRa | 67% |

These findings suggest that the compound may act as a competitive inhibitor of EGFR, significantly affecting tumor cell proliferation by disrupting phosphorylation processes critical for cancer cell growth .

The mechanism underlying the biological activity of this compound involves its interaction with various protein kinases. Molecular docking studies indicate that the trifluoromethyl and imidazole groups enhance binding affinity to the active sites of kinases, allowing for effective inhibition. The structural characteristics of the compound enable it to mimic ATP, positioning it favorably within the kinase binding pocket .

In Vitro Studies

In vitro assays conducted on cancer cell lines have shown that compounds with similar structures effectively reduce cell viability. For example, one study reported that a related compound exhibited an IC50 value of approximately 225 µM against breast cancer cells (MCF-7), indicating significant cytotoxic effects at higher concentrations .

In Silico Studies

In silico analyses further support the potential of this compound as a therapeutic agent. Computational modeling has revealed favorable interactions with several key kinases involved in oncogenesis. The flexibility provided by the linker in these compounds allows for enhanced geometrical conformation conducive to binding and inhibition .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its role as a genotoxic impurity in pharmaceuticals, particularly in the synthesis of Nilotinib , a medication used to treat chronic myeloid leukemia (CML). Its structural similarity to active pharmaceutical ingredients (APIs) suggests potential applications in drug design and development.

Case Studies

-

Nilotinib Synthesis:

- Study Reference: A study published in the Journal of Medicinal Chemistry highlighted the identification of this compound as a significant impurity during the synthesis of Nilotinib. The study emphasized the need for robust analytical methods to detect and quantify such impurities to ensure patient safety and drug efficacy .

-

Anticancer Activity:

- Research Findings: Another investigation explored the anticancer properties of derivatives of this compound, indicating that modifications could enhance its activity against various cancer cell lines. The study suggested that the trifluoromethyl group plays a crucial role in improving potency and selectivity against cancer targets .

Research indicates that 3-Amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide exhibits notable biological activities:

- Inhibition of Kinases: The compound has been shown to inhibit specific kinase pathways, which are critical in cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Analytical Applications

The compound's unique structure allows it to serve as a reference standard in analytical chemistry, particularly in:

- Quality Control: It is used in quality control processes for pharmaceutical manufacturing to ensure that impurities are within acceptable limits.

- Method Development: Its characteristics are utilized in developing analytical methods such as HPLC and mass spectrometry for detecting related compounds in complex mixtures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s analogs can be categorized based on substituents and biological targets:

Pharmacological and Physicochemical Properties

- Kinase Inhibition : Nilotinib’s pyridinylpyrimidinyl group enables strong binding to BCR-ABL1 kinase, making it a potent TKI. The target compound lacks this group, likely reducing kinase affinity .

- Solubility: The amino group in the target compound may enhance aqueous solubility compared to nilotinib’s hydrophobic pyridinylpyrimidinyl moiety. However, the trifluoromethyl group retains lipophilicity .

- Synthetic Accessibility : The target compound’s simpler structure allows for fewer synthesis steps (60% yield in ) compared to nilotinib’s multi-step process .

Stability and Toxicity

- Stability: Nilotinib hydrochloride monohydrate is stable under controlled conditions (pKa₁ = 2.1, pKa₂ = 5.4), while the target compound’s amino group may increase susceptibility to oxidation .

- Toxicity : Nilotinib’s dose-dependent cardiotoxicity is well-documented. The target compound’s reduced kinase affinity may lower off-target effects, but this requires validation .

Preparation Methods

Nitration and Reduction

4-Methylbenzoic acid is nitrated at the meta position using a mixture of HNO₃ and H₂SO₄, yielding 3-nitro-4-methylbenzoic acid. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 3-amino-4-methylbenzoic acid with >90% yield.

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux. Quantitative conversion is typically achieved within 2–4 hours.

Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Introduction of Trifluoromethyl Group

3-Nitro-5-(trifluoromethyl)aniline is prepared via Ullmann-type coupling between 3-nitro-5-iodoaniline and trifluoromethyl copper(I), achieving moderate yields (50–60%).

Imidazole Ring Formation

The nitro group is reduced to an amine using H₂/Pd-C, followed by cyclocondensation with 4-methylglyoxal and ammonium acetate in acetic acid. This forms the 4-methylimidazole ring at the meta position, yielding 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (45–55% yield).

Amide Coupling Strategies

Direct Coupling via Acid Chloride

The acid chloride of 3-amino-4-methylbenzoic acid reacts with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in chloroform at 25°C for 12 hours. Triethylamine (Et₃N) is used as a base to scavenge HCl, yielding the target compound at 60–65%.

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acid chloride | 1.0 equiv | CHCl₃ | 25°C | 12 h | 60% |

| Amine | 1.2 equiv | CHCl₃ | 25°C | 12 h | - |

| Et₃N | 2.0 equiv | - | - | - | - |

Coupling Agents in Polar Aprotic Solvents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at 0°C to room temperature for 24 hours, improving yields to 70–75%.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from methanol/water (4:1), yielding needle-like crystals. Differential scanning calorimetry (DSC) shows a melting point of 208–210°C.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.59 (s, 1H, NH), 8.22 (d, J = 8.0 Hz, 1H), 7.94–7.93 (m, 2H), 3.75 (s, 3H, CH₃).

Scalability and Industrial Relevance

Patent data reveals that kilogram-scale production employs methanol as a solvent for coupling, followed by hydrochloride salt formation for improved solubility. The monohydrochloride monohydrate form is isolated via antisolvent crystallization, achieving >99% purity by HPLC .

Q & A

Basic Question

- 1H/13C NMR : Confirm regiochemistry of the imidazole and trifluoromethyl groups. Key signals include:

- FT-IR : Detect amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) with ESI+ detection (expected [M+H]+: ~473 m/z) .

- Elemental Analysis : Validate calculated vs. experimental C, H, N, F percentages (e.g., C: 55.2%, H: 3.8%, N: 14.8%) .

How can computational modeling guide the optimization of this compound’s binding affinity for a target enzyme?

Advanced Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., Factor Xa’s S1/S4 pockets). Prioritize poses where the trifluoromethyl group engages in hydrophobic interactions and the imidazole forms hydrogen bonds .

- MD Simulations : Run 100 ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of the benzamide-enzyme complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Train models on analogs (e.g., triazole-thiadiazole derivatives) to predict substituent effects on IC₅₀. Focus on electron-withdrawing groups (e.g., -CF₃) enhancing enzyme affinity .

What experimental strategies can mitigate synthetic challenges such as low coupling reaction yields?

Advanced Question

- Solvent Optimization : Replace DCM with polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt vs. traditional methods. HATU increases amide bond formation efficiency by 20–30% .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) while maintaining >90% yield .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track nitro-group reduction and optimize reaction termination points .

How should researchers design a robust SAR study to evaluate the role of the trifluoromethyl group in this compound’s activity?

Advanced Question

- Analog Synthesis : Prepare derivatives replacing -CF₃ with -Cl, -CH₃, or -OCH₃. Use Suzuki-Miyaura cross-coupling for aryl substitutions .

- Biological Assays : Test analogs in parallel for:

- Data Analysis : Apply multivariate regression to correlate -CF₃’s electronegativity and steric effects with activity. A >5-fold drop in potency for -CH₃ analogs suggests critical hydrophobic/electronic contributions from -CF₃ .

What are the best practices for validating this compound’s stability under physiological conditions?

Advanced Question

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hrs. Monitor degradation via HPLC; <10% degradation at pH 7.4 is acceptable .

- Light/Temperature Stress : Expose solid and solution forms to 40°C/75% RH and UV light (ICH Q1B). Use DSC/TGA to detect polymorphic changes .

- Plasma Stability : Incubate with human plasma (37°C, 1 hr). Centrifuge and quantify parent compound via LC-MS/MS. >80% recovery indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.